molecular formula C25H17NO B14709573 2-Isocyanato-1,3,5-triphenylbenzene CAS No. 14617-27-7

2-Isocyanato-1,3,5-triphenylbenzene

Cat. No.: B14709573
CAS No.: 14617-27-7
M. Wt: 347.4 g/mol
InChI Key: CCMMXDLXGFMMMH-UHFFFAOYSA-N
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Description

2-Isocyanato-1,3,5-triphenylbenzene is an aromatic isocyanate compound characterized by a central benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions and an isocyanate (-NCO) group at the 2 position. Its molecular formula is C27H17NO, with a molecular weight of 365.44 g/mol (inferred from structural analogs). The bulky triphenyl substitution pattern imparts significant steric hindrance, likely influencing its reactivity and solubility.

Properties

CAS No.

14617-27-7

Molecular Formula

C25H17NO

Molecular Weight

347.4 g/mol

IUPAC Name

2-isocyanato-1,3,5-triphenylbenzene

InChI

InChI=1S/C25H17NO/c27-18-26-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-17H

InChI Key

CCMMXDLXGFMMMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N=C=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1,3,5-triphenylbenzene typically involves the reaction of 1,3,5-triphenylbenzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group .

Industrial Production Methods: Industrial production of 2-Isocyanato-1,3,5-triphenylbenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-1,3,5-triphenylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst.

    Thiols: React with the isocyanate group to form thiocarbamates, often under basic conditions.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2-Isocyanato-1,3,5-triphenylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isocyanato-1,3,5-triphenylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting nucleophile .

Comparison with Similar Compounds

Reactivity and Stability

  • Electronic Effects : Phenyl groups are electron-withdrawing, which may polarize the -NCO group, increasing its electrophilicity. In contrast, methyl groups in mesityl isocyanate donate electrons, slightly reducing electrophilicity .

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